4-(Furan-3-yl)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-(Furan-3-yl)benzaldehyde and its derivatives involves several key methods. One notable approach is the Knoevenagel condensation, which has been effectively utilized to generate furan-based compounds with high selectivity towards the E-isomers, demonstrating the compound's utility in constructing complex molecular architectures (Al-Omran et al., 2011). Additionally, the synthesis of tetra-substituted furan derivatives from simple furaldehyde showcases the compound's flexibility in generating diverse molecular structures (Milkiewicz et al., 2003).
Scientific Research Applications
Bioactivity and Antifungal Properties :
- 4-(Furan-3-yl)benzaldehyde was isolated from the Basidiomycete Sarcodontia crocea and was identified as a new natural product. This compound, along with another derivative, contributed to the fungus's odor and exhibited weak antifungal properties against several phytopathogenic fungi but less potency against bacteria (Kokubun, Rozwadowski, & Duddeck, 2007).
Chemical Synthesis and Properties :
- Research into the synthesis and properties of stabilized bis(2-oxo-2H-cyclohepta[b]furan-3-yl)phenylmethyl and its derivatives revealed important insights into their stability and conformational properties. The study detailed the impact of substituents on phenyl groups and their influence on the cation's stability and conformation (Naya & Nitta, 2000).
Novel Derivatives and Configuration Determination :
- The synthesis of novel derivatives involving 3-Aryl-2-(benzothiazol-2'-ylthio) Acrylonitrile and 3-(Benzothiazol-2'-ylthio)-4-(furan-2''-yl)-3-buten-2-one was explored. This study detailed the structure determination through various spectroscopic methods, contributing to the understanding of their chemical properties (Al-Omran, Mohareb, & El-Khair, 2011).
Photochemical Reactivity :
- Research on the photochemical reactivity of benzo[b]furan derivatives towards the Paternò-Büchi reaction highlighted the potential of these compounds in synthesizing 3-benzofurylmethanol derivatives. This study provided insights into the photochemical aspects of these compounds (Capozzo, D’Auria, Emanuele, & Racioppi, 2007).
Mechanism of Stereo- and Regioselectivity :
- Investigations into the mechanism of stereo- and regioselectivity in the Paternò-Büchi reaction of furan derivatives with aromatic carbonyl compounds shed light on the importance of conformational distribution in intermediary triplet 1,4-diradicals. This study provided a comprehensive understanding of the factors influencing the selectivity in these reactions (Abe, Kawakami, Ohata, Nozaki, & Nojima, 2004).
Thermodynamic Parameters in Reactions :
- A theoretical study on the Paternὸ-Büchi reaction involving furan with furfural provided insights into the reaction mechanism and thermodynamic parameters. This research was significant in understanding the stability and reaction energies of the products formed (Salim, Abdallah, & Ramasami, 2018).
Kinetics and Mechanism in One-Pot Formation :
- The study of kinetics and mechanism in the one-pot formation of 3,4,5-substituted furan-2(5H)-ones from benzaldehyde and other compounds provided valuable information on the reaction rates and proposed mechanisms. This research is crucial for understanding the factors influencing the rate of these reactions (Shahraki, Habibi‐Khorassani, & Dehdab, 2015).
Future Directions
properties
IUPAC Name |
4-(furan-3-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGMHBNQYXZEIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-3-yl)benzaldehyde | |
CAS RN |
885465-98-5 | |
Record name | 4-(3-Furanyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885465-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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